molecular formula C7H9NO2 B12872889 1-(3-Ethylisoxazol-4-yl)ethanone CAS No. 58752-02-6

1-(3-Ethylisoxazol-4-yl)ethanone

Cat. No.: B12872889
CAS No.: 58752-02-6
M. Wt: 139.15 g/mol
InChI Key: YPNZMKVWGDMRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethylisoxazol-4-yl)ethanone is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethylisoxazol-4-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, treatment with molecular iodine, and subsequent reaction with hydroxylamine . This method is highly regioselective and efficient.

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as copper (I) or ruthenium (II) catalyzed (3 + 2) cycloaddition reactions. due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .

Chemical Reactions Analysis

1-(3-Ethylisoxazol-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and tetrahydrofuran, as well as catalysts like palladium and platinum. Major products formed from these reactions include carboxylic acids, alcohols, and substituted isoxazole derivatives .

Scientific Research Applications

1-(3-Ethylisoxazol-4-yl)ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Ethylisoxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with GABA receptors, resulting in anticonvulsant activity .

Comparison with Similar Compounds

1-(3-Ethylisoxazol-4-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

CAS No.

58752-02-6

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1-(3-ethyl-1,2-oxazol-4-yl)ethanone

InChI

InChI=1S/C7H9NO2/c1-3-7-6(5(2)9)4-10-8-7/h4H,3H2,1-2H3

InChI Key

YPNZMKVWGDMRNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC=C1C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.